Methyl 4-(2-(((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-(((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a piperidine ring, which is further connected to a nicotinoyl moiety with a methylthio substituent. The intricate structure of this compound suggests it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the reduction of a pyridine derivative.
Nicotinoyl Group Introduction: The nicotinoyl group is introduced via an acylation reaction using nicotinic acid or its derivatives.
Methylthio Substitution: The methylthio group is added through a nucleophilic substitution reaction.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving nicotinoyl derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl moiety may play a role in binding to nicotinic acetylcholine receptors, while the piperidine ring could interact with other protein targets. The exact pathways and molecular interactions would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate: shares structural similarities with other nicotinoyl derivatives and piperidine-containing compounds.
Nicotinoyl Derivatives: Compounds such as nicotinamide and nicotinic acid.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[[2-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-32-23(31)16-5-7-17(8-6-16)26-20(29)19(28)25-14-15-9-12-27(13-10-15)22(30)18-4-3-11-24-21(18)33-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORGOQULSIWMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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